Cas no 171860-68-7 (Cyclopentylzinc bromide, 0.50 M in THF)
Cyclopentylzinc bromide, 0.50 M in THF Chemical and Physical Properties
Names and Identifiers
-
- cyclopentylzinc bromide
- bromozinc(1+),cyclopentane
- Cyclopentylzinc bromide 0.5 M in Tetrahydrofuran
- Cyclopentylzinc bromide solution
- Cyclopentylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- Zinc,bromocyclopentyl
- Zinc, bromocyclopentyl-
- cyclopentylzinc(II) broMide
- Cyclopentylzinc bromide, 0.50 M in THF
- Cyclopentylzinc bromide solution 0.5 in THF
- Cyclopentylzinc broMide solution 0.5 M in THF
- Cyclopentylzinc broMide, 0.5 M solution in THF, SpcSeal
- CYCLOPENTYLZINC BROMIDE, 0.5M SOLUTION I N TETRAHYDROFURAN
- Cyclopentylzinc bromide, Packaged under Argon in resealable ChemSeal? bottles
- cyclopentylzincbromide
- cyclopentyl zinc bromide
- bromo cyclopentylzinc
- AKOS016018103
- J-010772
- 171860-68-7
- bromo(cyclopentyl)zinc
- (cyclopentyl)zinc bromide
- MFCD00671991
- GOPYCBPMCCJYSN-UHFFFAOYSA-M
-
- MDL: MFCD00671991
- Inchi: 1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
- InChI Key: GTJUPSNUGOBNMF-UHFFFAOYSA-M
- SMILES: Br[Zn+].[CH-]1CCCC1
Computed Properties
- Exact Mass: 211.91800
- Monoisotopic Mass: 211.918
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 27.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.955 g/mL at 25 °C
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Water Partition Coefficient: Reacts with water.
- PSA: 0.00000
- LogP: 2.74130
- Sensitiveness: Air Sensitive
- Color/Form: 0.5 M in THF
- Solubility: Not determined
Cyclopentylzinc bromide, 0.50 M in THF Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H261-H302-H315-H319-H335-H351
- Warning Statement: P210-P231+P232-P280-P370+P378-P402+P404-P403+P235
- Hazardous Material transportation number:UN 3399 4.3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-14-19-36/37-40
- Safety Instruction: S16
-
Hazardous Material Identification:
- HazardClass:4.3
- Storage Condition:2-8°C
- Risk Phrases:R11
- Safety Term:S16-26-33-36
Cyclopentylzinc bromide, 0.50 M in THF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-BP593-50ml |
Cyclopentylzinc bromide, 0.50 M in THF |
171860-68-7 | 0.5M in THF, 9dingseal | 50ml |
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| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58764-50ml |
Cyclopentylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |
171860-68-7 | 50ml |
¥4693.00 | 2023-04-13 | ||
| TRC | C112050-5mL |
Cyclopentylzinc bromide, 0.50 M in THF |
171860-68-7 | 5mL |
215.00 | 2021-08-15 | ||
| TRC | C112050-10mL |
Cyclopentylzinc bromide, 0.50 M in THF |
171860-68-7 | 10mL |
355.00 | 2021-08-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 498041-50ML |
Cyclopentylzinc bromide, 0.50 M in THF |
171860-68-7 | 50ml |
¥3595.83 | 2023-12-05 | ||
| Fluorochem | 213837-50ml |
Cyclopentylzinc bromide 0.5 M in Tetrahydrofuran |
171860-68-7 | 50ml |
£334.00 | 2022-03-01 | ||
| Fluorochem | 213837-100ml |
Cyclopentylzinc bromide 0.5 M in Tetrahydrofuran |
171860-68-7 | 100ml |
£550.00 | 2022-03-01 | ||
| abcr | AB356170-50 ml |
Cyclopentylzinc bromide, 0.5M in THF |
171860-68-7 | 50ml |
€218.00 | 2021-09-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-227723-50 ml |
Cyclopentylzinc bromide solution, |
171860-68-7 | 50 ml |
¥1955.00 | 2023-09-05 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_213837-50ml |
Cyclopentylzinc bromide 0.5 M in Tetrahydrofuran |
171860-68-7 | nan | 50ml |
¥7348.00 | 2025-04-17 |
Cyclopentylzinc bromide, 0.50 M in THF Suppliers
Cyclopentylzinc bromide, 0.50 M in THF Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Cyclopentylzinc bromide, 0.50 M in THF
Recent Advances in the Application of Cyclopentylzinc Bromide (0.50 M in THF) and Compound 171860-68-7 in Chemical Biology and Pharmaceutical Research
Cyclopentylzinc bromide (0.50 M in THF) is a versatile organozinc reagent widely used in modern synthetic chemistry, particularly in cross-coupling reactions for the construction of complex molecular architectures. Recent studies have highlighted its utility in the synthesis of bioactive molecules and pharmaceutical intermediates. Concurrently, the compound with CAS number 171860-68-7 has emerged as a promising scaffold in medicinal chemistry, showing potential in various therapeutic areas. This research brief synthesizes the latest findings on these two key subjects, providing insights into their applications and mechanistic studies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of cyclopentylzinc bromide in Negishi coupling reactions for the synthesis of cyclopentyl-containing drug candidates. The 0.50 M THF solution formulation was found to offer optimal stability and reactivity, particularly when used in conjunction with palladium catalysts. Researchers emphasized its advantages in stereoselective synthesis, where it outperformed alternative organometallic reagents in terms of yield and enantioselectivity.
Regarding compound 171860-68-7, recent investigations have focused on its potential as a kinase inhibitor scaffold. A Nature Chemical Biology publication (2024) revealed that derivatives of this core structure exhibit remarkable selectivity for certain tyrosine kinases involved in oncogenic pathways. Structural-activity relationship studies identified key modifications that enhance both potency and pharmacokinetic properties, making this chemical series particularly attractive for cancer drug development.
Innovative applications combining both subjects have also emerged. A 2024 ACS Catalysis report described a novel one-pot synthesis strategy where cyclopentylzinc bromide was used to introduce key cyclopentyl moieties into 171860-68-7 derivatives. This approach significantly improved the synthetic efficiency of these pharmacologically active compounds, reducing the number of steps from seven to three while maintaining excellent yields (82-89%).
Mechanistic studies have provided deeper understanding of these compounds' behavior. Advanced NMR techniques and computational modeling have elucidated the reaction pathways of cyclopentylzinc bromide in various coupling reactions, explaining its superior performance compared to analogous reagents. For 171860-68-7, cryo-EM studies have visualized its binding mode with target proteins, offering structural insights for further optimization.
The pharmaceutical industry has shown growing interest in these research areas. Several major companies have initiated development programs based on 171860-68-7 derivatives, with two candidates currently in Phase I clinical trials for solid tumors. The reliable supply and consistent quality of cyclopentylzinc bromide (0.50 M in THF) from commercial sources have facilitated these drug discovery efforts.
Future research directions include exploring the application of cyclopentylzinc bromide in continuous flow chemistry setups and developing novel protecting group strategies for 171860-68-7 derivatives to improve synthetic accessibility. Additionally, combination therapies using 171860-68-7-based compounds with existing oncology drugs are under investigation, with preliminary results showing promising synergistic effects.
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